molecular formula C6H6BrNO2 B8792387 4-Bromo-5-methyl-1H-pyrrole-2-carboxylic acid

4-Bromo-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B8792387
M. Wt: 204.02 g/mol
InChI Key: ACGCAAPQQJNAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399489B2

Procedure details

Prepared by the procedure described for Intermediate 1 using Intermediate 187 as the starting material.
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C(Cl)=C(C)NC=1C(N[C@@H]1CCN(C2SC(C([O-])=O)=CN=2)C[C@@H]1F)=O.OCC(CO)([NH3+])CO.[Br:35][C:36]1[CH:37]=[C:38]([C:42]([O:44]CC)=[O:43])[NH:39][C:40]=1[CH3:41]>>[Br:35][C:36]1[CH:37]=[C:38]([C:42]([OH:44])=[O:43])[NH:39][C:40]=1[CH3:41] |f:0.1|

Inputs

Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)N[C@H]1[C@H](CN(CC1)C=1SC(=CN1)C(=O)[O-])F.OCC(CO)([NH3+])CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(NC1C)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the procedure

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(NC1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.